2-hydroxy-9-methyl-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
2-hydroxy-9-methyl-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrido[1,2-a]pyrimidine core, which is a fused heterocyclic system known for its biological activity. The presence of functional groups such as hydroxyl, methyl, morpholine, and carboxamide further enhances its chemical versatility and potential for interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-9-methyl-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions
Construction of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic or basic conditions.
Introduction of Functional Groups: The hydroxyl and methyl groups can be introduced through selective alkylation and hydroxylation reactions. The morpholine moiety can be attached via nucleophilic substitution reactions using morpholine and suitable leaving groups.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-9-methyl-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carbonyl group in the pyrido[1,2-a]pyrimidine core can be reduced to form alcohols or amines.
Substitution: The morpholine moiety can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
2-hydroxy-9-methyl-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: As a versatile building block for the synthesis of more complex molecules and materials.
Biology: As a probe for studying biological processes and interactions due to its potential to interact with various biomolecules.
Medicine: As a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: As a component in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-hydroxy-9-methyl-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of enzymatic activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Lacks the morpholine moiety, which may affect its biological activity and interactions.
9-methyl-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Lacks the hydroxyl group, which may influence its reactivity and solubility.
2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Lacks both the methyl and morpholine groups, which can significantly alter its chemical and biological properties.
Uniqueness
The unique combination of functional groups in 2-hydroxy-9-methyl-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide provides it with distinct chemical and biological properties. The presence of the morpholine moiety, in particular, enhances its potential for interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-hydroxy-9-methyl-N-(2-morpholin-4-ylethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-11-3-2-5-20-13(11)18-15(22)12(16(20)23)14(21)17-4-6-19-7-9-24-10-8-19/h2-3,5,22H,4,6-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOBPFZJCUSCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCN3CCOCC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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